molecular formula C12H14O B8695576 3,3-Dimethyl-3,4-dihydronaphthalen-1(2H)-one

3,3-Dimethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B8695576
M. Wt: 174.24 g/mol
InChI Key: FSOABSKPUNBUIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06087399

Procedure details

2.2 g (10 mmol) of 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid were heated to 180° C. for 5 h with 2.2 g of copper powder in 22 g of quinoline. After cooling, the mixture was diluted with EA, and the copper was filtered off and then washed several times with dil. hydrochloric acid. After concentration of the organic phase in a rotary evaporator and purification by chromatography on silica gel using cyclohexane/EA 6:1, 0.6 g of 3,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one was obtained.
Name
7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[CH2:11][C:10]2[C:9](C(O)=O)=[CH:8][CH:7]=[CH:6][C:5]=2[C:4](=[O:15])[CH2:3]1>N1C2C(=CC=CC=2)C=CC=1.CC(=O)OCC.[Cu]>[CH3:1][C:2]1([CH3:16])[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:15])[CH2:3]1

Inputs

Step One
Name
7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid
Quantity
2.2 g
Type
reactant
Smiles
CC1(CC(C=2C=CC=C(C2C1)C(=O)O)=O)C
Name
Quantity
22 g
Type
solvent
Smiles
N1=CC=CC2=CC=CC=C12
Name
Quantity
2.2 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the copper was filtered off
WASH
Type
WASH
Details
washed several times with dil. hydrochloric acid
CUSTOM
Type
CUSTOM
Details
After concentration of the organic phase in a rotary evaporator and purification by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(C2=CC=CC=C2C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: CALCULATEDPERCENTYIELD 34.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.